molecular formula C9H8N2O5 B14190272 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol CAS No. 915161-58-9

2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol

Cat. No.: B14190272
CAS No.: 915161-58-9
M. Wt: 224.17 g/mol
InChI Key: PWVOADMQVJSMRA-UHFFFAOYSA-N
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Description

2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol is an α,β-unsaturated nitro compound characterized by a propenol backbone with nitro groups at the 2-position of the propene chain and the 2-position of the phenyl substituent. Its synthesis involves palladium-catalyzed reductive cyclization or condensation reactions, as demonstrated in the preparation of (E)-3-(2-nitrophenyl)prop-2-en-1-ol (compound 3ag) via nitroalkene intermediates . Key spectral data include:

  • 1H-NMR (CDCl3): δ 8.19 (1H, s, =CH), aromatic protons at δ 7.29–7.50 .
  • Elemental analysis: Calcd. for C9H8N2O4: C, 52.94%; H, 3.95%; N, 13.72%. Found: C, 52.91%; H, 3.93%; N, 13.75% .

The compound’s α,β-unsaturated nitro motif is critical for biological activity, particularly proteasome inhibition, due to its electrophilic nature enabling covalent interactions with cellular targets .

Properties

CAS No.

915161-58-9

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2-nitro-3-(2-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8N2O5/c12-6-8(10(13)14)5-7-3-1-2-4-9(7)11(15)16/h1-5,12H,6H2

InChI Key

PWVOADMQVJSMRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(CO)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol typically involves the nitration of 3-phenylprop-2-en-1-ol. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of nitric acid and sulfuric acid . The reaction conditions, including temperature and concentration of reagents, are carefully monitored to ensure the selective nitration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also contributes to its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2-Nitro-3-(2-nitrophenyl)prop-2-en-1-ol (3ag ) with derivatives bearing para-substituted aryl groups:

Compound Substituent (R) Yield (%) Melting Point (°C) IR (KBr, cm⁻¹) Key 1H-NMR Signals (CDCl3)
3ag (Target) 2-Nitrophenyl 32–54* Not reported 3441 (O-H), 1636 (C=C) δ 8.19 (=CH), aromatic δ 7.29–7.50
2b 4-Chlorophenyl 32 Oil (pale yellow) 3441 (O-H), 1636 (C=C) δ 8.19 (=CH), aromatic δ 7.47 (d, J=8 Hz)
2c 4-Tolyl 38 52–54 3444 (O-H), 1660 (C=C) δ 2.42 (Me), 4.71 (CH2), aromatic δ 7.29–7.47
2d 4-Methoxyphenyl 54 71–73 3424 (O-H), 1636 (C=C) δ 3.48 (OMe), 4.73 (CH2), aromatic δ 6.99–7.50

*Yield range inferred from related syntheses .

Key Observations:
  • Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., -OMe in 2d) increase melting points and crystallinity compared to electron-withdrawing groups (-NO₂ in 3ag) . Ortho-substitution (3ag) may introduce steric hindrance, reducing reaction yields compared to para-substituted analogs (2c, 2d) .
Key Observations:
  • Electronic Effects : The methoxy group in 2d enhances activity likely due to improved solubility and electron-donating resonance effects, stabilizing transition states during enzyme interaction .
  • Steric Effects : The ortho-nitro group in 3ag may hinder binding to proteasome active sites, though direct activity data are unavailable.

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